molecular formula C26H24BrOPPd B1602151 Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane CAS No. 849417-33-0

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane

Cat. No. B1602151
M. Wt: 569.8 g/mol
InChI Key: ZKCFXTQIGPWAIH-UHFFFAOYSA-M
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Description

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is a complex chemical compound that has gained significant attention in scientific research. It is commonly used in organic synthesis and catalysis, and its unique properties have made it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action for Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is complex and varies depending on the reaction being catalyzed. In general, it acts as a source of palladium ions, which can form complexes with various organic molecules. These complexes can then undergo various reactions, resulting in the formation of new organic molecules.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane. However, it is known to be toxic and should be handled with care. It is not recommended for use in drug development due to its toxicity and lack of selectivity.

Advantages And Limitations For Lab Experiments

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane has several advantages for lab experiments. It is a highly efficient catalyst that can be used in small quantities, making it cost-effective. Additionally, it can be easily synthesized and purified, making it readily available for research. However, it is toxic and should be handled with care. Furthermore, it has limited selectivity, which can limit its usefulness in certain reactions.

Future Directions

There are several future directions for research on Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane. One area of research is the development of more selective catalysts that can be used in a wider range of reactions. Additionally, there is potential for the use of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane in the development of new materials and pharmaceuticals. Further research is needed to fully understand the mechanism of action and potential applications of this complex chemical compound.
In conclusion, Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is a complex chemical compound that has gained significant attention in scientific research. It is commonly used in organic synthesis and catalysis, and its unique properties have made it a valuable tool for researchers in various fields. While there is limited research on its biochemical and physiological effects, it is known to be toxic and should be handled with care. Future research is needed to fully understand the potential applications of this complex chemical compound.

Synthesis Methods

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is typically synthesized through a reaction between palladium acetate, 2-methanidylphenyl)methanol, triphenylphosphane, and hydrobromic acid. The reaction takes place in a solvent such as methanol or ethanol and is typically heated to promote the reaction. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane has been widely used in scientific research due to its unique properties. It is commonly used in organic synthesis as a catalyst for various reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. Furthermore, it has been used in the synthesis of various natural products, pharmaceuticals, and materials.

properties

CAS RN

849417-33-0

Product Name

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane

Molecular Formula

C26H24BrOPPd

Molecular Weight

569.8 g/mol

IUPAC Name

bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane

InChI

InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1

InChI Key

ZKCFXTQIGPWAIH-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Canonical SMILES

[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Origin of Product

United States

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